molecular formula C14H17NO B14339483 Benzonitrile, 4-(allyloxy)-3,5-diethyl-

Benzonitrile, 4-(allyloxy)-3,5-diethyl-

Cat. No.: B14339483
M. Wt: 215.29 g/mol
InChI Key: XAFAJUYBMKJLRL-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(allyloxy)-3,5-diethyl-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with an allyloxy group and two ethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(allyloxy)-3,5-diethyl- can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain high-purity benzonitrile, 4-(allyloxy)-3,5-diethyl-.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(allyloxy)-3,5-diethyl- undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 4-(allyloxy)-3,5-diethylbenzoic acid.

    Reduction: Formation of 4-(allyloxy)-3,5-diethylbenzylamine.

    Substitution: Formation of 4-(allyloxy)-3,5-diethyl-2-nitrobenzonitrile or 4-(allyloxy)-3,5-diethylbromobenzonitrile.

Scientific Research Applications

Chemistry: Benzonitrile, 4-(allyloxy)-3,5-diethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of nitriles with biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug discovery.

Industry: In the industrial sector, benzonitrile, 4-(allyloxy)-3,5-diethyl- can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(allyloxy)-3,5-diethyl- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the allyloxy group can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

    Benzonitrile: Lacks the allyloxy and ethyl groups, making it less reactive in certain chemical reactions.

    4-(Methoxy)benzonitrile: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    3,5-Diethylbenzonitrile:

Uniqueness: Benzonitrile, 4-(allyloxy)-3,5-diethyl- is unique due to the presence of both allyloxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3,5-diethyl-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C14H17NO/c1-4-7-16-14-12(5-2)8-11(10-15)9-13(14)6-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

XAFAJUYBMKJLRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OCC=C)CC)C#N

Origin of Product

United States

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